molecular formula C11H19Cl2N3O B13618410 Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride

Cat. No.: B13618410
M. Wt: 280.19 g/mol
InChI Key: OEQFBTSNNWKCGR-UHFFFAOYSA-N
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Description

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding N-oxide, while reduction may yield a fully saturated amine .

Scientific Research Applications

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.19 g/mol

IUPAC Name

N-methyl-1-(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H17N3O.2ClH/c1-12-9-10-3-2-4-13-11(10)14-5-7-15-8-6-14;;/h2-4,12H,5-9H2,1H3;2*1H

InChI Key

OEQFBTSNNWKCGR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC=C1)N2CCOCC2.Cl.Cl

Origin of Product

United States

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